sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate
説明
Sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate is a sodium salt derivative of a statin-class compound, structurally related to pitavastatin. Statins are competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a rate-limiting enzyme in cholesterol biosynthesis . The compound features a quinoline core substituted with a cyclopropyl group, a 4-fluorophenyl moiety, and a hydroxylated heptenoic acid side chain. Its sodium salt formulation improves aqueous solubility, which is critical for oral bioavailability and formulation stability .
特性
分子式 |
C25H23FNNaO5 |
|---|---|
分子量 |
459.4 g/mol |
IUPAC名 |
sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H24FNO5.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27(32)25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1 |
InChIキー |
YIYNUMSXUJBPMY-NRFPMOEYSA-M |
異性体SMILES |
C1CC1C2=[N+](C3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[O-].[Na+] |
正規SMILES |
C1CC1C2=[N+](C3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[O-].[Na+] |
製品の起源 |
United States |
生物活性
Sodium (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate is a compound with significant biological activity, primarily recognized for its potential therapeutic applications. Its molecular formula is C25H23FNNaO5, and it has a molecular weight of 459.4 g/mol. This compound is particularly noted for its role in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C25H23FNNaO5 |
| Molecular Weight | 459.4 g/mol |
| IUPAC Name | Sodium (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate |
| Purity | ≥95% |
The compound exhibits a variety of biological activities, particularly as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest that sodium (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate may function as a potent inhibitor of certain proteases and kinases which are crucial in the progression of diseases such as cancer and viral infections.
Pharmacological Studies
Research indicates that this compound has shown promise in preclinical models for its anti-inflammatory and antiviral properties. For instance:
- Antiviral Activity : In vitro studies have demonstrated that the compound can inhibit the replication of viruses such as Hepatitis C by targeting viral proteases .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers in various models of inflammatory diseases.
Case Studies and Research Findings
A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and highlighted how modifications to the quinoline structure could enhance biological activity against specific targets .
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of HCV replication | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Enzyme Inhibition | Targeting proteases and kinases |
Clinical Implications
Given its biological profile, sodium (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate is being investigated for potential use in treating chronic diseases associated with inflammation and viral infections. Further clinical trials are necessary to fully elucidate its efficacy and safety profile.
類似化合物との比較
Table 1: Structural and Molecular Properties of Selected Statins
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Target Compound (Sodium Salt) | C₂₃H₂₂FNO₄Na | 424.43 | Quinoline core with 1-oxide charge, cyclopropyl, 4-fluorophenyl, dihydroxyheptenoate |
| Pitavastatin (PIT) | C₂₃H₂₄FNO₄ | 421.46 | Quinoline core, cyclopropyl, 4-fluorophenyl, dihydroxyheptenoic acid |
| Fluvastatin (FLU) | C₂₄H₂₆FNO₄ | 411.47 | Indole core, 4-fluorophenyl, isopropyl, dihydroxyheptenoic acid |
| Rosuvastatin (ROS) | C₂₂H₂₈FN₃O₆S | 481.54 | Pyrimidine core, 4-fluorophenyl, sulfonamide, dihydroxyheptenoic acid |
| Atorvastatin (ATO) | C₃₃H₃₅FN₂O₅ | 558.65 | Pyrrole core, 4-fluorophenyl, carbamoyl, dihydroxyheptanoic acid |
Key Observations :
- The target compound shares the quinoline core and 4-fluorophenyl group with pitavastatin but differs in its oxidized quinoline nitrogen and sodium counterion .
- Fluvastatin and rosuvastatin incorporate heterocyclic cores (indole, pyrimidine) with distinct substituents, influencing lipophilicity and target binding .
- Atorvastatin’s larger pyrrole-carbamoyl structure contributes to its extended half-life and potency .
Pharmacological Activity
Table 2: Pharmacodynamic and Pharmacokinetic Comparisons
| Compound | HMG-CoA Reductase Inhibition (IC₅₀ nM)* | LDL-C Reduction (%)* | Bioavailability (%) | Half-Life (hrs) |
|---|---|---|---|---|
| Target Compound | ~1.5 (estimated) | ~40–50 | ~60 | 5–7 |
| Pitavastatin | 1.4 | 38–45 | 51 | 11–12 |
| Fluvastatin | 8.3 | 25–30 | 24 | 1–3 |
| Rosuvastatin | 0.16 | 50–55 | 20 | 19 |
| Atorvastatin | 0.34 | 40–50 | 14 | 14–30 |
*Values approximated from literature; exact data for the target compound requires further validation .
Key Observations :
- Rosuvastatin exhibits the highest LDL-C reduction due to its sulfonamide group, which enhances hepatic selectivity .
- The sodium salt’s higher bioavailability compared to pitavastatin calcium (51%) suggests improved solubility and absorption .
Physicochemical and Stability Properties
Table 3: Physicochemical Comparisons
Key Observations :
- The sodium salt’s aqueous solubility (12.5 mg/mL) is significantly higher than other statins, attributed to its ionic character .
- Reduced logP (1.8 vs.
Clinical and Therapeutic Implications
However, its shorter half-life (5–7 hours) compared to pitavastatin (11–12 hours) may necessitate twice-daily dosing, unlike most once-daily statins .
準備方法
Synthesis of the Quinoline Core
Methodology:
The quinoline core is synthesized via a Skraup-type cyclization or Pyridine ring formation using suitable aromatic precursors and heterocyclic building blocks. A typical route involves:
- Condensation of an aniline derivative with a ketoester or aldehyde.
- Cyclization under acidic conditions (e.g., polyphosphoric acid or acetic acid) with oxidants such as potassium dichromate or manganese dioxide .
- Temperature: 80–150°C
- Solvent: Ethanol or acetic acid
- Catalyst: Acidic conditions with oxidants
Purification and Characterization
- Column chromatography (silica gel or reverse-phase) is used to purify intermediates and final products.
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) enhances purity.
- Characterization includes NMR spectroscopy , mass spectrometry , IR spectroscopy , and HPLC to confirm stereochemistry and purity.
Data Table: Summary of Key Reaction Conditions
| Step | Reaction | Reagents | Catalyst | Solvent | Temperature | Notes |
|---|---|---|---|---|---|---|
| 1 | Quinoline core synthesis | Aniline, ketoester | Acidic oxidant | Acetic acid | 80–150°C | Skraup-type cyclization |
| 2 | Cyclopropanation | Diazomethane | Copper catalyst | Dichloromethane | Room temp | Stereoselective |
| 3 | Aromatic substitution | 4-fluorophenylboronic acid | Pd(PPh3)4 | Toluene | 80°C | Suzuki coupling |
| 4 | Side chain formation | Aldehydes, ketoesters | Base (NaH) | THF | 0–25°C | Aldol/Michael |
| 5 | Oxidation | m-CPBA | - | Dichloromethane | 0–25°C | Nitrogen oxidation |
Q & A
Q. What are the critical steps for synthesizing sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate while preserving stereochemical integrity?
Methodological Answer:
- Key Steps :
- Chiral Induction : Use Sharpless asymmetric dihydroxylation or enzymatic catalysis to establish the (3R,5S) configuration in the heptenoic acid backbone .
- Quinoline Core Assembly : Cyclocondensation of 2-cyclopropyl-4-(4-fluorophenyl)quinoline derivatives under basic conditions to introduce the 1-oxido group .
- Sodium Salt Formation : Hydrolysis of ethyl ester intermediates (e.g., Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate, CAS 147008-20-6) with sodium hydroxide .
- Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR .
Q. Table 1: Intermediate Yields in Synthesis
| Intermediate | CAS Number | Yield (%) | Reference |
|---|---|---|---|
| Ethyl ester precursor | 147008-20-6 | 62-68 | |
| Quinoline core derivative | 172336-32-2 | 45-50 |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm the (E)-configuration of the 6-enoate double bond (δ 6.5–7.2 ppm for vinyl protons) and hydroxyl groups (broad peaks at δ 3.5–5.0 ppm) .
- LC-MS : Monitor molecular ion peaks (e.g., m/z 550–570 for [M+Na]⁺) and fragmentation patterns to rule out impurities .
- HPLC Purity : Use C18 columns with UV detection at 254 nm to achieve >98% purity .
Advanced Research Questions
Q. What advanced methodologies resolve enantiomeric impurities in this compound?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak AD-H columns with hexane:isopropanol (80:20) mobile phase to separate (3R,5S) from (3S,5R) diastereomers .
- Dynamic Kinetic Resolution : Employ enzymatic or metal-catalyzed racemization during synthesis to minimize unwanted enantiomers .
- Case Study : A 2025 study reported 99.2% enantiomeric excess using immobilized lipase B from Candida antarctica .
Q. Table 2: Enantiomeric Purity Analysis
| Method | Resolution (R) | Detection Limit | Reference |
|---|---|---|---|
| Chiral HPLC (AD-H) | 1.8 | 0.1% | |
| Capillary Electrophoresis | 2.1 | 0.05% |
Q. How can contradictions in pharmacokinetic data between in vitro and in vivo studies be addressed?
Methodological Answer:
- Root Causes :
- Mitigation Strategies :
Q. What experimental designs optimize the compound’s HMG-CoA reductase inhibition while minimizing off-target effects?
Methodological Answer:
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to HMG-CoA reductase’s catalytic domain .
- Enzyme Kinetics : Measure IC₅₀ values using fluorometric assays with recombinant human HMG-CoA reductase (typical range: 0.5–2.0 nM) .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to assess selectivity against 200+ kinases .
Q. Table 3: Selectivity Profile
| Target | IC₅₀ (nM) | Reference |
|---|---|---|
| HMG-CoA reductase | 0.8 | |
| CYP2C9 | 4500 | |
| Sodium-glucose transporter 2 | >10,000 |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported logP values (vs. 2.4)?
Methodological Answer:
Q. Why do in vitro cytotoxicity assays show variability across cell lines?
Methodological Answer:
- Key Factors :
- Best Practices : Use isogenic cell lines with CRISPR-edited transporters (e.g., OATP1B1-KO) to isolate permeability effects .
Synthesis and Scale-Up Challenges
Q. What strategies improve yield during the sodium salt formation step?
Methodological Answer:
Q. How can researchers mitigate degradation during long-term storage?
Methodological Answer:
- Stabilization Methods :
- Accelerated Stability Testing : Use 40°C/75% RH conditions for 6 months to predict shelf-life .
Future Research Directions
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to map Phase I/II metabolites .
- Crystal Engineering : Co-crystallize with cyclodextrins to enhance aqueous solubility (>5 mg/mL) .
- In Vivo Efficacy : Conduct LDL receptor upregulation studies in ApoE-/- mice to validate therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
